5-(3-氮杂环丁基)-2H-四唑盐酸盐

描述

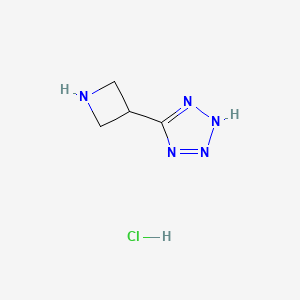

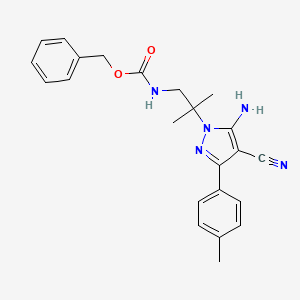

5-(3-Azetidinyl)-2H-tetrazole hydrochloride is a chemical compound12. However, there is limited information available about this specific compound. It’s important to note that azetidines, which are four-membered heterocycles, are significant in organic synthesis and medicinal chemistry3.

Synthesis Analysis

The synthesis of azetidines has seen remarkable advances recently3. The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions3. However, specific synthesis methods for 5-(3-Azetidinyl)-2H-tetrazole hydrochloride are not readily available in the retrieved sources.

Molecular Structure Analysis

The molecular structure of 5-(3-Azetidinyl)-2H-tetrazole hydrochloride is not explicitly provided in the retrieved sources. However, a related compound, 5-(3-Azetidinyl)pyrimidine hydrochloride, has a linear formula of C7H10N3Cl11.Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving 5-(3-Azetidinyl)-2H-tetrazole hydrochloride. However, azetidines are known for their unique reactivity that can be triggered under appropriate reaction conditions3.Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(3-Azetidinyl)-2H-tetrazole hydrochloride are not explicitly mentioned in the retrieved sources. However, a related compound, 5-(3-Azetidinyl)pyrimidine hydrochloride, is mentioned as a solid4.科学研究应用

Tetrazole Chemistry and Synthesis

5-(3-Azetidinyl)-2H-tetrazole hydrochloride belongs to the class of tetrazoles, five-membered heterocyclic compounds with a range of applications across various fields. Tetrazoles are known for their role in medicinal chemistry as metabolically stable substitutes for carboxylic acids, owing to their similar acidities but higher lipophilicities and metabolic resistance. The synthesis of 5-substituted tetrazoles is commonly achieved through the [3+2] cycloaddition of an azide with a nitrile, utilizing numerous catalysts like sulfamic acid, BiCl3, and various Lewis acid catalysts among others. This synthetic route, however, has encountered challenges such as low yields, the use of expensive or toxic reagents, and complex isolation procedures, driving the need for more environmentally benign and efficient protocols (Aminimanesh & Shirian, 2017).

Medicinal Chemistry and Bioisosterism

Tetrazoles, including 5-substituted tetrazoles, are significant in medicinal chemistry. They serve as bioisosteres for various functional groups such as carboxylic acids and amines, playing a pivotal role in drug design. The bioisosteric nature of tetrazoles contributes to the development of drugs with improved pharmacokinetics, pharmacodynamics, and metabolic profiles. The synthesis of 5-substituted tetrazoles has been streamlined through methods such as the alkylation of 5-substituted 1H-tetrazoles with diazotized primary amines, offering a diverse array of derivatives for potential medicinal applications (Reed & Jeanneret, 2021).

Coordination Chemistry and Functional Materials

Tetrazoles find extensive applications in coordination chemistry as nitrogen-containing heterocyclic ligands. They are instrumental in the formation of coordination polymers exhibiting unique chemical and physical properties such as second harmonic generation, fluorescence, ferroelectric, and dielectric behaviors. The in situ hydrothermal synthesis methods have facilitated the discovery of a myriad of metal-organic coordination polymers with tetrazole compounds, contributing to the development of functional materials with a broad spectrum of applications (Zhao et al., 2008).

安全和危害

The safety and hazards associated with 5-(3-Azetidinyl)-2H-tetrazole hydrochloride are not explicitly mentioned in the retrieved sources. However, a related compound, 5-(3-Azetidinyl)pyrimidine hydrochloride, is classified under GHS07, indicating that it may cause an allergic skin reaction5.

未来方向

Azetidines, which are four-membered heterocycles, have seen remarkable advances in their chemistry and reactivity3. The review provides an overview of the synthesis, reactivity, and application of azetidines with a focus on the most recent advances, trends, and future directions3. However, specific future directions for 5-(3-Azetidinyl)-2H-tetrazole hydrochloride are not mentioned in the retrieved sources.

Please note that this analysis is based on the limited information available and may not fully cover all aspects of 5-(3-Azetidinyl)-2H-tetrazole hydrochloride. For a more comprehensive understanding, further research and consultation with experts in the field may be necessary.

属性

IUPAC Name |

5-(azetidin-3-yl)-2H-tetrazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5.ClH/c1-3(2-5-1)4-6-8-9-7-4;/h3,5H,1-2H2,(H,6,7,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAFRKXFADKMSGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=NNN=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Azetidinyl)-2H-tetrazole hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)boronic acid](/img/structure/B1375342.png)

![Tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1375346.png)

![[5-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanol](/img/structure/B1375360.png)